Mongersen is classified as an antisense oligonucleotide. Its development stems from the need for targeted therapies in inflammatory diseases, particularly those that involve dysregulation of immune responses. The compound is synthesized using phosphorothioate chemistry, which enhances its stability and bioavailability in biological systems .
The synthesis of Mongersen employs solid-phase oligonucleotide synthesis techniques, utilizing phosphorothioate linkages to enhance resistance to nucleases. Each batch can exhibit variations in stereochemistry due to the nature of the synthesis process, which may affect biological activity .
Mongersen consists of a linear sequence of 21 nucleotides with specific modifications that enhance its therapeutic efficacy. The structure includes:
The molecular formula and molecular weight are critical for understanding its pharmacokinetics:
Mongersen primarily engages in hybridization reactions with its target mRNA, leading to the degradation of SMAD7 transcripts through RNase H-mediated mechanisms. This action results in decreased SMAD7 protein levels, subsequently modulating inflammatory pathways.
Mongersen's mechanism involves several steps:
Clinical studies have shown that treatment with Mongersen results in significant clinical improvement in patients with active Crohn's disease, evidenced by reduced Crohn's Disease Activity Index scores .
Relevant analyses include stability studies under various conditions (e.g., temperature, pH) to ensure efficacy throughout its shelf life .
Mongersen has been primarily studied for its application in treating Crohn's disease. Clinical trials have demonstrated its effectiveness in inducing remission and reducing disease activity among patients. Further research is ongoing to explore its potential in other inflammatory conditions where SMAD7 plays a pivotal role.
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1